1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that combines the structural features of benzotriazole and tetrazole. This compound is known for its unique physicochemical properties, which make it a valuable synthetic intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with a tetrazole derivative. One common method is the alkylation of benzotriazole with a suitable tetrazole precursor under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the benzotriazole ring .
Scientific Research Applications
1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-benzotriazole: A parent compound with similar structural features but lacking the tetrazole moiety.
5-methyl-1H-benzotriazole: A methyl-substituted derivative with different physicochemical properties.
5-chloro-1H-benzotriazole: A halogenated derivative with enhanced corrosion inhibition properties.
Uniqueness
1-(1H-1,2,3,4-Tetrazol-5-ylmethyl)-1H-1,2,3-benzotriazole is unique due to the presence of both benzotriazole and tetrazole moieties, which confer distinct electronic and steric properties.
Properties
IUPAC Name |
1-(2H-tetrazol-5-ylmethyl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N7/c1-2-4-7-6(3-1)9-14-15(7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDQNOGLTIKQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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